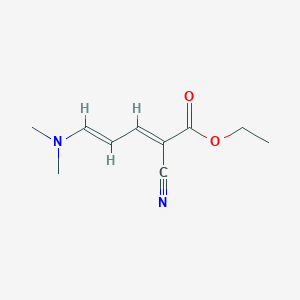
3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is a chemical compound with the CAS Number: 16151-14-7 . It has a molecular weight of 165.19 and its IUPAC name is 3-acetyl-4,6-dimethyl-2 (1H)-pyridinone .
Molecular Structure Analysis
The InChI code for “3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is 1S/C9H11NO2/c1-5-4-6 (2)10-9 (12)8 (5)7 (3)11/h4H,1-3H3, (H,10,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is a solid compound .Scientific Research Applications
-
Scientific Field : Organic Chemistry
- Application Summary : “3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is a chemical compound used in various organic synthesis processes .
- Methods of Application : This compound is typically used in laboratory settings. The specific methods of application can vary depending on the nature of the experiment or synthesis process .
- Results or Outcomes : The outcomes can vary widely depending on the specific experiment or synthesis process. In general, this compound is used as a building block in the synthesis of more complex organic compounds .
-
Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of 4,6-disubstituted 2-dicyanomethylene-1,2-dihydropyridin-3-carbonitriles, which are precursors of 1,6-naphthyridines .
- Methods of Application : The compound is treated with enaminoketones and the propanedinitrile dimer to yield one regioisomer. Alternatively, it can be treated with (3-chloro-allylidene)-dimethylammonium perchlorates to yield another regioisomer .
- Results or Outcomes : The result of this process is the synthesis of both positional isomers of 4,6-disubstituted 2-dicyanomethylene-1,2-dihydropyridin-3-carbonitriles .
-
Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, which have been investigated for their anti-HIV activity .
- Methods of Application : The compound is used in the synthesis of these derivatives, which are then tested for their ability to inhibit HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .
- Results or Outcomes : The results of these studies are not specified in the source, but the implication is that these derivatives may have potential as anti-HIV agents .
-
Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of bis(pyrid-2) derivatives .
- Methods of Application : The compound is oxidized with potassium ferricyanide to yield the bis(pyrid-2) derivatives .
- Results or Outcomes : The results of this process are not specified in the source, but the implication is that these derivatives may have potential as inhibitors of the zinc finger fragment of HIV-1 p7 nucleocapsid protein .
-
Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of various bioactive aromatic compounds .
- Methods of Application : The specific methods of application can vary depending on the nature of the experiment or synthesis process .
- Results or Outcomes : The outcomes can vary widely depending on the specific experiment or synthesis process .
-
Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which have been reported as antiviral agents .
- Methods of Application : The compound is treated with various reagents to yield the desired derivatives .
- Results or Outcomes : The results of these studies are not specified in the source, but the implication is that these derivatives may have potential as antiviral agents .
properties
IUPAC Name |
3-acetyl-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-4-6(2)10-9(12)8(5)7(3)11/h4H,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZYYMHZCULYSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367861 |
Source


|
| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one | |
CAS RN |
16151-14-7 |
Source


|
| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

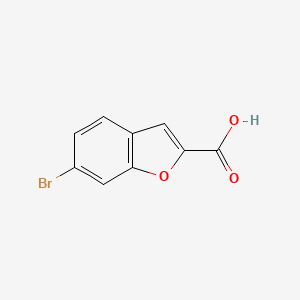
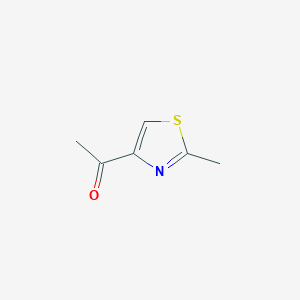





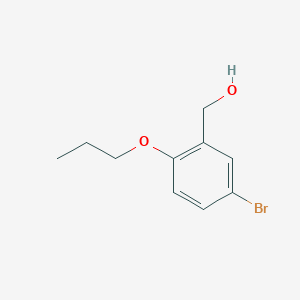
![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)
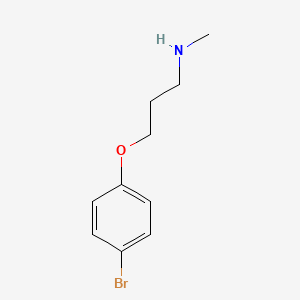
acetate](/img/structure/B1332300.png)
